molecular formula C13H14BrNO2 B8131693 (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

Cat. No.: B8131693
M. Wt: 296.16 g/mol
InChI Key: FLKNFDBWJDHMOC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic organic compound that belongs to the class of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted azocine derivatives.

Scientific Research Applications

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylic acid: A closely related compound with similar structural features but different functional groups.

    Methyl 1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14BrNO2
  • Molar Mass : 296.16 g/mol
  • CAS Number : 497224-09-6

The compound belongs to the class of azocines, characterized by a nitrogen atom within an eight-membered ring. The presence of the bromine atom is significant as it influences both the chemical reactivity and biological activity of the compound.

The biological activity of this compound is thought to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects. However, detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated derivatives can enhance the antibacterial potency against various pathogens due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The compound was found to induce G0/G1 phase arrest in the cell cycle and activate caspase-dependent apoptosis pathways .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of azocine derivatives has highlighted that the presence of a bromine atom at position 8 enhances biological activity compared to non-brominated analogs. This modification appears to increase lipophilicity and improve membrane permeability, facilitating greater cellular uptake and efficacy against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
This compound StructureAntimicrobial, Anticancer
8-Bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylic acid StructureModerate antimicrobial
Methyl 1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate StructureLow activity

Properties

IUPAC Name

methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKNFDBWJDHMOC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C/1=C/C2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-terahydro-1-benzoazocine-5-carboxylate (10.0 g), in toluene (50 ml) was added trifluoroacetic acid (50 ml), and the mixture was stirred at 65° C. for 2 hours. After distilling off the solvent under reduced pressure, water was added at 0° C. and the reaction mixture was neutralized with potassium carbonate and extracted with ethyl acetate. The organic layer was washed with aqueous saturated sodium bicarbonate solution and saturated brine, after which it was dried with magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by basic silica gel column chromatography (hexane:ethyl acetate=9:1). The resulting solid was washed with hexane to give methyl 8-bromo-1,2,3,4-terahydro-1-benzoazocine-5-carboxylate (6.59 g) as yellow crystals.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.